N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.09358328 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Significance of 1,3,4-Thiadiazolines
1,3,4-Thiadiazolines and related heterocyclic compounds have been a focus of recent research due to their wide variety of synthetic methods and significant pharmaceutical significance. These compounds are derived from thiosemicarbazone cyclization reactions and have shown activity against different fungal and bacterial strains. The interest in these compounds stems from their potential pharmaceutical applications, including their antimicrobial and antibacterial properties (Yusuf & Jain, 2014).
Thiadiazole Derivatives and Their Applications
Thiadiazole derivatives have been extensively studied for their therapeutic potential, showcasing a broad spectrum of pharmacological activities. This includes antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with lesser side effects. The review of recent therapeutic patent literature highlights the development of different thiazole derivatives, suggesting a potential area of application for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide in similar therapeutic contexts (Leoni et al., 2014).
Review of 2, 5-Disubstituted-1, 3, 4-Thiadiazole Derivatives
The review of 2,5-disubstituted-1,3,4-thiadiazole derivatives emphasizes their significance in the pharmacological landscape, highlighting their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to their extensive pharmacological activities, presenting a framework within which this compound might be investigated for similar biological applications (Mishra et al., 2015).
Future Directions
The future directions for the study of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide” and related compounds could involve further investigation into their synthesis, chemical reactions, mechanisms of action, and biological activities. This could lead to the development of new drugs and therapies .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-5-6-11-12-8(14-6)10-7(13)9(2,3)4/h5H2,1-4H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMGKKRKPUPJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.